molecular formula C11H24O B14738514 5,7,7-Trimethyloctan-1-ol CAS No. 5402-79-9

5,7,7-Trimethyloctan-1-ol

Cat. No.: B14738514
CAS No.: 5402-79-9
M. Wt: 172.31 g/mol
InChI Key: SYOHIEIRADPVNU-UHFFFAOYSA-N
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Description

It is widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes. The compound has a molecular formula of C18H38O and a molecular weight of 270.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

5,7,7-Trimethyloctan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.

    Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.

    Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.

Mechanism of Action

The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Octanol: A primary alcohol with a similar structure but without the additional methyl groups.

    2-Butanol: Another alcohol with a different carbon chain length and structure.

    Iso E Super: A closely related compound used in the fragrance industry.

Uniqueness

5,7,7-Trimethyloctan-1-ol is unique due to its specific structure, which imparts a distinct woody, cedar-like odor. This makes it highly valuable in the fragrance industry as a fixative, enhancing the stability and longevity of perfumes.

Properties

CAS No.

5402-79-9

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

5,7,7-trimethyloctan-1-ol

InChI

InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3

InChI Key

SYOHIEIRADPVNU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCO)CC(C)(C)C

Origin of Product

United States

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